molecular formula C21H14F2N2O6S B10957233 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide

Cat. No.: B10957233
M. Wt: 460.4 g/mol
InChI Key: FJICFGQBKFUUHZ-UHFFFAOYSA-N
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Description

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of benzodioxole, benzothiazole, and furan moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with difluoromethoxybenzaldehyde.

    Coupling Reactions: The benzodioxole and benzothiazole intermediates are then coupled using a suitable linker, such as a furan derivative, under specific reaction conditions involving catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it may inhibit the activity of specific kinases or disrupt the function of microtubules, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-FURAMIDE is unique due to its combination of benzodioxole, benzothiazole, and furan moieties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C21H14F2N2O6S

Molecular Weight

460.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H14F2N2O6S/c22-20(23)31-12-1-4-14-18(8-12)32-21(24-14)25-19(26)16-6-3-13(30-16)9-27-11-2-5-15-17(7-11)29-10-28-15/h1-8,20H,9-10H2,(H,24,25,26)

InChI Key

FJICFGQBKFUUHZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=NC5=C(S4)C=C(C=C5)OC(F)F

Origin of Product

United States

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